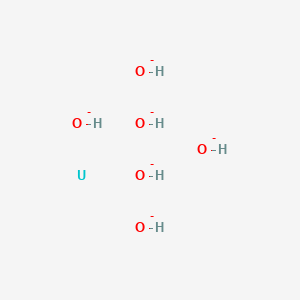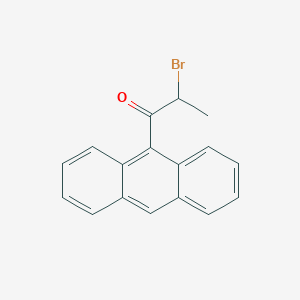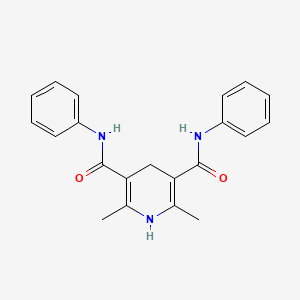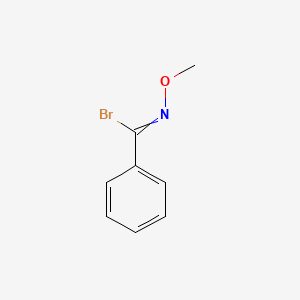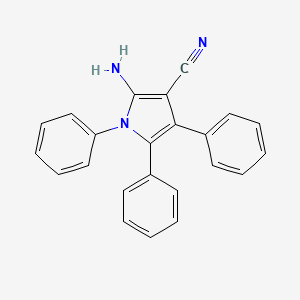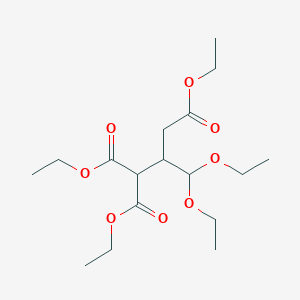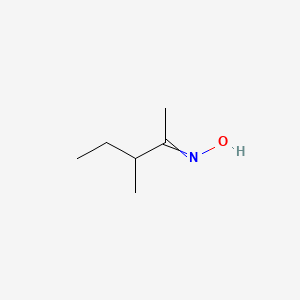
N-(3-Methylpentan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylpentan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C6H13NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a 3-methylpentan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methylpentan-2-ylidene)hydroxylamine can be synthesized through the reaction of hydroxylamine with 3-methylpentan-2-one. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the imine bond between the hydroxylamine and the ketone. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpentan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-(3-Methylpentan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylpentan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function, leading to various biological effects. The specific pathways involved depend on the particular enzyme or receptor targeted by the compound.
Comparison with Similar Compounds
N-(3-Methylpentan-2-ylidene)hydroxylamine can be compared to other hydroxylamine derivatives, such as:
- N-(2-Methylpropylidene)hydroxylamine
- N-(4-Methylpentan-2-ylidene)hydroxylamine
- N-(3-Ethylpentan-2-ylidene)hydroxylamine
These compounds share similar chemical structures but differ in the nature of the alkylidene group attached to the hydroxylamine nitrogen. The unique structure of this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other derivatives may not be able to fulfill.
Properties
CAS No. |
56134-19-1 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-(3-methylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)6(3)7-8/h5,8H,4H2,1-3H3 |
InChI Key |
UBVVMIGCFGLFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
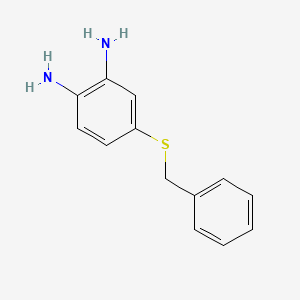

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

